Rubescensin A

Übersicht

Beschreibung

Rubescensin A ist eine natürlich vorkommende Diterpenoidverbindung, die aus der Pflanze Isodon rubescens isoliert wurde. Diese Verbindung gehört zur Familie der ent-Kauran-Diterpenoide und hat aufgrund ihrer vielfältigen biologischen Aktivitäten, darunter Antitumor-, Entzündungshemmende und Antibakterielle Eigenschaften, große Aufmerksamkeit erregt .

Vorbereitungsmethoden

Synthetische Routen und Reaktionsbedingungen

Rubescensin A kann durch eine Reihe chemischer Reaktionen, ausgehend von Oridonin, einem weiteren Diterpenoid, das in Isodon rubescens vorkommt, synthetisiert werden. Die Synthese umfasst eine zweistufige Umwandlung von Oridonin zu einem 15,16-Seco-ent-Kauran-Gerüst, gefolgt von weiteren Modifikationen, um this compound zu erhalten .

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound erfolgt in der Regel durch Extraktion aus den Blättern von Isodon rubescens. Das Extraktionsverfahren kann die Ultraschall-assistierte Extraktion (UAE) beinhalten, um die Ausbeute und Effizienz zu verbessern . Zusätzlich wurden Mikroemulsionstechniken entwickelt, um die Löslichkeit und Bioverfügbarkeit von this compound zu verbessern .

Analyse Chemischer Reaktionen

Types of Chemical Reactions

Rubescensin A can undergo several types of chemical reactions:

-

Oxidation Oxidation of this compound can yield different derivatives with altered biological activities.

-

Reduction Reduction reactions can modify the functional groups in this compound, leading to new compounds with potential therapeutic applications.

-

Substitution Substitution reactions can introduce new functional groups into the this compound molecule, enhancing its chemical diversity.

Common Reagents and Conditions

Several reagents and conditions are commonly used in the chemical reactions of this compound:

-

Oxidizing Agents Potassium permanganate () and chromium trioxide () can be used as oxidizing agents.

-

Reducing Agents Sodium borohydride () and lithium aluminum hydride () can be used as reducing agents.

-

Substitution Reagents Halogens (, ) and alkylating agents are used as substitution reagents.

Major Products Formed

The chemical reactions of this compound can produce various oxidized, reduced, and substituted derivatives. These derivatives often exhibit enhanced or altered biological activities compared to the parent compound.

Comparison with Similar Compounds

This compound shares structural and functional similarities with other ent-kaurane diterpenoids:

-

Oridonin Another diterpenoid from Isodon rubescens with similar anti-tumor and anti-inflammatory properties .

-

Rabdoternins A group of diterpenoids isolated from Isodon rubescens with diverse biological activities.

-

Xerophilusin N A diterpenoid with anti-inflammatory and anti-bacterial properties.

This compound is unique due to its specific molecular structure and the range of biological activities it exhibits. Its ability to undergo various chemical modifications further enhances its potential for therapeutic applications.

Rubescensin S

Rubescensin S is a natural kaurane-type diterpenoid with cytotoxic activities against the human leukemia K562 cell line . Nan et al. reported a facile and mild synthetic approach through D ring-opening at the C15-C16 bond, together with installation of a lactone functionality at the C-6 and C-15 positions .

Isodonrubescin B

The structure of compound Isodonrubescin B was established as 6β,11α-dihydroxy-16β-ethoxymethyl-6,7-seco-6,20-exoxy-1α,7-olide-ent-kaur-15-one .

Rubescensin D

Rubescensin D, a diterpenoid isolated from Rabdosia rubescens, has a novel structure determined by detailed spectroscopic analysis .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research highlights the significant anticancer properties of Rubescensin A. It has been shown to exert effects on various cancer types through multiple mechanisms:

- Cell Cycle Arrest : this compound induces cell cycle arrest in cancer cells, which prevents them from proliferating. This effect has been documented in esophageal squamous cell carcinoma (ESCC) studies where water extracts of Rabdosia rubescens inhibited cell proliferation and induced apoptosis .

- Apoptosis Induction : The compound promotes programmed cell death in tumor cells, enhancing the efficacy of existing chemotherapeutic agents .

- Inhibition of Angiogenesis : By blocking the formation of new blood vessels that tumors require for growth, this compound contributes to tumor regression .

Antibacterial Properties

This compound also demonstrates antibacterial activity against various pathogens. Studies have indicated its effectiveness in combating bacterial infections, which is vital given the rise of antibiotic-resistant strains. The compound's mechanism involves disrupting bacterial cell walls and inhibiting essential bacterial functions .

Case Study 1: Cancer Treatment

A comprehensive review highlighted that Rabdosia rubescens extracts containing this compound significantly improved survival rates in cancer patients when used as an adjuvant therapy alongside conventional treatments. Clinical trials indicated a reduction in tumor recurrence rates among those treated with formulations containing this compound .

Case Study 2: Antibacterial Efficacy

In vitro studies demonstrated that this compound exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The compound was particularly effective against strains resistant to traditional antibiotics, showcasing its potential as a novel therapeutic agent .

Comparative Analysis of Active Compounds

To better understand the role of this compound within the broader context of bioactive compounds from Rabdosia rubescens, the following table summarizes key active ingredients and their respective applications:

| Compound | Primary Activity | Applications |

|---|---|---|

| This compound | Anticancer, Antibacterial | Cancer treatment, infection control |

| Oridonin | Antitumor | Cancer therapy, anti-inflammatory |

| Ponicidin | Antimicrobial | Infection treatment |

| Flavonoids | Antioxidant | General health benefits, anti-inflammatory |

Wirkmechanismus

The mechanism of action of rubescensin A involves multiple molecular targets and pathways:

Apoptosis Induction: This compound induces apoptosis in cancer cells by activating caspase-dependent pathways and increasing the expression of pro-apoptotic proteins.

Anti-inflammatory Effects: This compound inhibits the production of pro-inflammatory cytokines and mediators, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).

Anti-bacterial Activity: This compound disrupts bacterial cell membranes and inhibits the growth of various bacterial strains.

Vergleich Mit ähnlichen Verbindungen

Rubescensin A kann mit anderen ähnlichen ent-Kauran-Diterpenoiden verglichen werden, wie z. B.:

Rabdoternine: Eine Gruppe von Diterpenoiden, die aus Isodon rubescens isoliert wurden, mit vielfältigen biologischen Aktivitäten.

Xerophilusin N: Ein Diterpenoid mit entzündungshemmenden und antibakteriellen Eigenschaften.

This compound ist einzigartig aufgrund seiner spezifischen Molekülstruktur und der Bandbreite an biologischen Aktivitäten, die es zeigt. Seine Fähigkeit, verschiedene chemische Modifikationen zu durchlaufen, erhöht sein Potenzial für therapeutische Anwendungen weiter.

Biologische Aktivität

Rubescensin A is a compound derived from the plant Rabdosia rubescens, known for its diverse biological activities. This article explores its biological activity, including its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Isolation

This compound is a diterpenoid compound, structurally characterized by its unique arrangement of carbon atoms and functional groups. The isolation of this compound typically involves extraction methods such as solvent extraction followed by chromatographic techniques to purify the compound from plant material.

Biological Activities

This compound exhibits a range of biological activities, which are summarized in the following table:

- Anticancer Activity : this compound has been shown to induce apoptosis in cancer cells via the activation of the p53 signaling pathway. It inhibits key proteins involved in cell cycle progression, such as CCNA2 and CDK2, leading to cell cycle arrest at the G1 phase .

- Antimicrobial Effects : The compound's antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit vital metabolic processes within the bacteria .

- Anti-inflammatory Mechanism : this compound modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes such as COX-2, contributing to its anti-inflammatory effects .

- Antioxidant Properties : It enhances the body's antioxidant defenses by upregulating endogenous antioxidant enzymes and scavenging reactive oxygen species (ROS), thus protecting cells from oxidative damage .

Case Study 1: Anticancer Efficacy

A study investigated the effects of this compound on esophageal squamous cell carcinoma (ESCC) cells. The results indicated that treatment with this compound led to significant reductions in cell viability and induced apoptosis through mitochondrial pathways. The study highlighted the potential of this compound as a therapeutic agent for ESCC .

Case Study 2: Antimicrobial Activity

In another study, this compound was tested against various pathogenic bacteria, including strains resistant to conventional antibiotics. The results demonstrated that this compound exhibited potent antibacterial activity, making it a candidate for developing new antimicrobial agents .

Eigenschaften

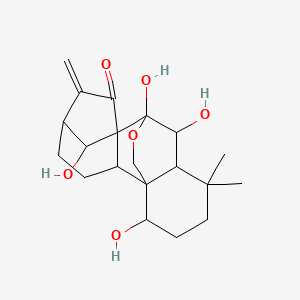

IUPAC Name |

9,10,15,18-tetrahydroxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O6/c1-9-10-4-5-11-18-8-26-20(25,19(11,14(9)22)15(10)23)16(24)13(18)17(2,3)7-6-12(18)21/h10-13,15-16,21,23-25H,1,4-8H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDHTXBWLVGWJFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(C23C1C(C(C45C2CCC(C4O)C(=C)C5=O)(OC3)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28957-04-2 | |

| Record name | Oridonin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.